N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)cyclohex-3-enecarboxamide
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Overview
Description
“N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)cyclohex-3-enecarboxamide” is a compound that has been mentioned in the context of various studies. For instance, it has been associated with potent inhibition of ADP-induced platelet aggregation . Additionally, it has been linked to excellent FLT3 and CDK inhibition and antiproliferative activities .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. A structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition . Another study mentioned the use of Suzuki coupling reactions in the synthesis process .Molecular Structure Analysis
The molecular structure of this compound is complex. It is part of a series of 1-H-pyrazole-3-carboxamide derivatives . The structure incorporates a pyrimidine-fused heterocycle at position 4 of the pyrazole .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are intricate. The process involves the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole . Other reactions include Suzuki coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 251.29 g/mol . It has a clogP value of 2.3 , indicating its lipophilicity. It also has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .Scientific Research Applications
Anticancer Applications
Novel derivatives of pyrazolopyrimidines have been synthesized and evaluated for their anticancer activities. These compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon cancer (HCT-116) cells, indicating their potential as therapeutic agents in cancer treatment (Rahmouni et al., 2016), (El-Sawy et al., 2013).
Anti-inflammatory and Antioxidant Activities
Research has also highlighted the anti-inflammatory and antioxidant properties of these compounds. They have shown moderate to good activity in inhibiting inflammatory responses and combating oxidative stress, underscoring their potential in treating diseases associated with inflammation and oxidative damage (Sribalan et al., 2016).
Antimicrobial Effects
Several studies have synthesized and tested pyrazolopyrimidine derivatives for their antimicrobial activity. These compounds exhibit significant antibacterial and antifungal effects, making them candidates for developing new antimicrobial agents (Bondock et al., 2008), (Hafez et al., 2015).
Synthetic Applications
The versatility of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)cyclohex-3-enecarboxamide and its derivatives extends to their use in synthetic chemistry. These compounds serve as key intermediates in the synthesis of a wide array of heterocyclic compounds, offering a broad spectrum of biological activities and potential applications in material science and pharmaceutical development (Elattar & El‐Mekabaty, 2021).
Mechanism of Action
Future Directions
Future directions for the study of this compound could include further optimization to improve metabolic stability, as well as molecular modeling to understand the structural basis of the observed structure-activity relationship . The synthesis of such hybrid compounds and their use as ligands for the subsequent synthesis of transition metal coordination compounds is also promising .
Properties
IUPAC Name |
N-(6-pyrazol-1-ylpyrimidin-4-yl)cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c20-14(11-5-2-1-3-6-11)18-12-9-13(16-10-15-12)19-8-4-7-17-19/h1-2,4,7-11H,3,5-6H2,(H,15,16,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMJVMLGKHKRJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2=CC(=NC=N2)N3C=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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